3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime
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Overview
Description
3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a pyridine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The oxime functionality is introduced by reacting the resulting aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Explored for its heat-resistant explosive properties.
Uniqueness
3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime is unique due to its specific structural features, such as the fused pyrazole-pyrimidine ring system with a pyridine substituent and an oxime functional group. These features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H9N5O |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H9N5O/c18-16-5-9-4-14-12-11(7-15-17(12)8-9)10-2-1-3-13-6-10/h1-8,18H |
InChI Key |
PKXVSIDTWMRQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=NO |
Origin of Product |
United States |
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